Triethylene glycol flufenamate

Description

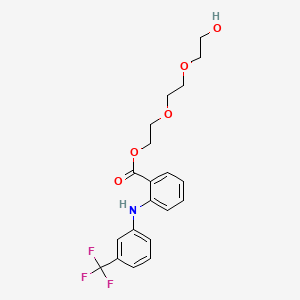

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGVSDYGFHPLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184625 | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-48-0 | |

| Record name | Triethylene glycol flufenamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Triethylene Glycol Flufenamate (B1227613)

The principal method for synthesizing triethylene glycol flufenamate is through the esterification of flufenamic acid with triethylene glycol. This process can be achieved via several approaches, most notably direct acid-catalyzed esterification.

The direct esterification of flufenamic acid with triethylene glycol represents a common and straightforward synthetic pathway. This reaction, a type of Fischer-Speier esterification, involves reacting the carboxylic acid group of flufenamic acid with one of the terminal hydroxyl groups of triethylene glycol to form an ester linkage, with water as a byproduct. organic-chemistry.org

A significant advantage of this method is the ability to drive the reaction towards the product by using a large excess of the alcohol component, in this case, triethylene glycol. google.commasterorganicchemistry.com Research on the synthesis of the related diethylene glycol monoester of flufenamic acid has shown that using an 8 to 15-fold molar excess of the glycol per mole of the acid can lead to high yields without the need for concurrent removal of the reaction water. google.com This principle is directly applicable to the synthesis with triethylene glycol.

An alternative, though less common for industrial scale due to cost, is transesterification. This would involve reacting a simple alkyl ester of flufenamic acid (e.g., the methyl or ethyl ester) with triethylene glycol under basic or acidic conditions. google.comresearchgate.net The reaction proceeds by substituting the smaller alcohol group of the initial ester with the larger triethylene glycol molecule.

The efficiency of the esterification process is highly dependent on the choice of catalyst and the specific reaction conditions. A variety of acidic catalysts are effective for this transformation.

Catalytic Systems:

Brønsted Acids: Strong mineral acids such as sulfuric acid and phosphoric acid are commonly used. Organic sulfonic acids, particularly p-toluenesulfonic acid (TsOH), are also effective and widely employed. organic-chemistry.orggoogle.com

Lewis Acids: Compounds like zinc chloride and boron trifluoride etherate can also catalyze the reaction by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. google.comtandfonline.com

Mixed Catalysts: Combinations of acids, such as phosphoric acid and p-toluenesulfonic acid, have been documented to effectively catalyze the esterification of flufenamic acid with glycols. google.com

Reaction Conditions: The reaction is typically conducted at elevated temperatures, generally ranging from 100 °C to 140 °C. google.com Maintaining the temperature below 140 °C is often crucial, especially for structurally similar compounds like diclofenac, to prevent undesirable side reactions such as intramolecular ring closure. google.com As previously mentioned, a significant molar excess of triethylene glycol is used to shift the equilibrium towards the ester product. Reaction times can vary from a few hours to over 14 hours, depending on the specific catalyst, temperature, and scale of the reaction. google.comtandfonline.com

| Catalyst Type | Specific Examples | Typical Reaction Temperature |

|---|---|---|

| Brønsted Acids | Sulfuric Acid, Phosphoric Acid, p-Toluenesulfonic Acid | 100-140 °C |

| Lewis Acids | Zinc Chloride, Boron Trifluoride Etherate | 100-140 °C |

| Mixed Systems | Phosphoric Acid and p-Toluenesulfonic Acid | ~120 °C |

Obtaining a high-purity, research-grade sample of this compound requires meticulous purification. The typical workflow following the esterification reaction involves several key steps. First, the excess triethylene glycol and the acid catalyst are neutralized and removed. This is often accomplished by diluting the reaction mixture and washing it with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, followed by washes with water to achieve a neutral pH. nih.gov

The crude ester is then extracted into an organic solvent like chloroform (B151607) or dichloromethane. google.com After drying the organic phase with an agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure. The final and most critical purification step is typically high-vacuum distillation, which separates the desired high-boiling point ester from any remaining starting materials or byproducts. google.com For laboratory-scale synthesis, column chromatography on silica (B1680970) gel is a common alternative for achieving high purity, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient to elute the product. nih.govnih.gov

Synthesis of Analogs and Structurally Related Derivatives

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at two primary sites: the flufenamate core and the glycol side chain.

The flufenamate portion of the molecule consists of an N-phenylanthranilic acid scaffold. Chemical modifications can be made to either of the aromatic rings or the secondary amine linkage.

Ring Substitution: Analogs can be synthesized by introducing or altering substituents on either the anthranilic acid ring or the trifluoromethyl-substituted phenyl ring. For instance, new flufenamic acid derivatives have been synthesized by converting the carboxylic acid to a benzohydrazide, which can then be reacted with various isothiocyanates to form thiadiazole derivatives. pensoft.net

Amine Modification: The secondary amine (N-H) of the flufenamate core can be a target for modification. For example, N-nitroso derivatives have been reported. simsonpharma.com

Bioisosteric Replacement: The core structure itself can be altered. For example, research into related NSAIDs has explored replacing aromatic rings with bioisosteric groups like carborane cages to create novel analogs. ekb.eg

These modifications typically begin with a pre-functionalized flufenamic acid or one of its precursors, which is then subjected to the esterification reaction with triethylene glycol as described previously.

The glycol portion of the molecule offers significant opportunities for structural variation, primarily by altering its length or by introducing different functional groups.

Chemical Characterization Techniques for Structural Elucidation

The confirmation of the chemical structure of this compound and the assessment of its purity are accomplished using a combination of spectroscopic and chromatographic techniques. These methods provide comprehensive information about the molecular structure and the presence of any impurities. klivon.com

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Compound Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are primary techniques used for structural confirmation. klivon.com ¹H-NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the flufenamic acid moiety and the methylene (B1212753) protons of the triethylene glycol chain. The integration of these signals provides a quantitative measure of the protons in different chemical environments. ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. klivon.com The IR spectrum of this compound would be expected to exhibit a characteristic ester carbonyl (C=O) stretching vibration, in addition to N-H and O-H stretching bands from the flufenamic acid and triethylene glycol moieties, respectively.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which further aids in structural confirmation. klivon.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H-NMR | Signals corresponding to aromatic protons, N-H proton, and methylene protons of the triethylene glycol chain. |

| ¹³C-NMR | Resonances for aromatic carbons, ester carbonyl carbon, and aliphatic carbons of the triethylene glycol moiety. |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~3400 (O-H stretch, if end group is unreacted), ~1700 (C=O ester stretch), aromatic C-H and C=C stretches. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₂F₃NO₅), which is 413.39 g/mol . |

Chromatographic Purity Assessment for Research Applications

Chromatographic techniques are essential for determining the purity of this compound intended for research applications.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of the synthesized compound. klivon.com By using a suitable stationary phase (e.g., C18 column) and mobile phase, HPLC can separate this compound from unreacted starting materials and any side products. The purity is typically determined by the area percentage of the main peak in the chromatogram. For high-purity standards, this value is often expected to be greater than 90%. klivon.com

Gas Chromatography (GC) : Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be utilized for purity assessment, particularly for analyzing volatile impurities. gcms.cznih.gov This technique is effective in separating and identifying residual solvents or other low molecular weight byproducts.

Table 2: Chromatographic Purity Assessment of this compound

| Technique | Parameter | Specification |

|---|---|---|

| HPLC | Purity | >90% klivon.com |

| Column | C18 or similar reverse-phase | |

| Detection | UV-Vis |

| GC-MS | Impurity Profiling | Detection of volatile impurities and residual solvents. |

Pre Clinical Pharmacological Investigations: Mechanistic Insights

In Vitro Mechanistic Studies

In vitro studies are fundamental to elucidating the specific molecular targets and cellular effects of a compound. For Triethylene glycol flufenamate (B1227613), these investigations primarily focus on the activities of its parent compound, flufenamic acid.

Flufenamic acid is well-established as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) from arachidonic acid (AA). nih.gov Research has revealed a nuanced and substrate-selective mechanism of inhibition, particularly concerning the COX-2 isoform. researchgate.net

Unlike simple competitive inhibitors, fenamic acids, including flufenamic acid, demonstrate substrate-selective inhibition of COX-2. researchgate.netnih.gov At certain concentrations, they can inhibit the oxygenation of endocannabinoid substrates like 2-arachidonoyl glycerol (B35011) (2-AG) while having little to no effect on the oxygenation of arachidonic acid. osti.gov For instance, at a concentration of 500 nM, flufenamic acid was observed to result in virtually complete inhibition of 2-AG oxygenation, whereas it did not inhibit the oxygenation of AA. osti.gov This selectivity is dependent on the cellular peroxide tone; the inhibitory effect is more pronounced under low-peroxide conditions and can be lessened by the addition of lipid peroxides. researchgate.net

Structural and biophysical studies have provided a deeper understanding of this mechanism. Crystal structures of flufenamic acid in complex with human COX-2 show that the inhibitor binds within the cyclooxygenase channel in an inverted orientation. nih.govosti.gov Its carboxylate group forms hydrogen bonds with the side chains of Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530) at the apex of the active site. nih.govosti.gov This interaction is believed to interfere with the catalytic tyrosyl radical (Tyr-385•) necessary for the cyclooxygenase reaction, with studies demonstrating that flufenamic acid can quench this radical and reduce higher oxidation states of the enzyme's heme moiety. researchgate.netosti.gov

Table 1: Substrate-Selective Inhibition of COX-2 by Flufenamic Acid

Beyond COX enzymes, other research has explored the inhibitory potential of flufenamic acid derivatives on different enzyme systems. For example, certain novel thiadiazole derivatives of flufenamic acid have been shown to possess epidermal growth factor receptor (EGFR) kinase inhibitory activity. pensoft.net

The anti-inflammatory effects of flufenamic acid extend beyond enzyme inhibition to the modulation of key cellular signaling pathways. A significant area of investigation has been its role as a modulator of various ion channels. nih.gov Flufenamic acid has been identified as an inhibitor or activator of a wide range of channels, including non-selective cation channels, chloride channels, and specific potassium, calcium, and sodium channels. nih.gov Its effects are concentration-dependent, spanning from micromolar to millimolar ranges for different channel types. nih.gov

Another critical pathway modulated by fenamates is the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Fenamate NSAIDs have been shown to be selective inhibitors of the NLRP3 inflammasome. nih.gov This inhibition is proposed to occur via the blockade of volume-regulated anion channels (VRACs), as chloride efflux is an important step in NLRP3 activation. nih.gov The inhibition of the NLRP3 inflammasome is a COX-independent mechanism that contributes significantly to the anti-inflammatory properties of fenamates. nih.gov This action can, in turn, affect downstream signaling pathways such as NF-κB, which is involved in the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β. researchgate.net

Table 2: Modulation of Cellular Signaling Pathways by Flufenamic Acid

The inhibition of enzymes like COX-2 and signaling platforms like the NLRP3 inflammasome by flufenamic acid directly translates to a reduced expression and release of inflammatory mediators. In various cell-based models, anti-inflammatory compounds are shown to suppress the production of cytokines and chemokines. nih.govfrontiersin.org

Specifically, the inhibition of the NLRP3 inflammasome by fenamates leads to a marked decrease in the release of mature IL-1β. nih.gov Studies using primary rat microglia have shown that pro-inflammatory stimuli like lipopolysaccharide (LPS) robustly induce the expression of numerous pro-inflammatory genes. frontiersin.org The application of an agent like flufenamic acid, by targeting upstream pathways, would be expected to counteract this induction. For example, in macrophage cell models, stimulation with bacterial components leads to the upregulation of a wide array of inflammatory mediators, including various interleukins (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CCL2, CCL3, CXCL10). plos.org The mechanistic actions of flufenamic acid on COX and NLRP3 pathways would predictably suppress the expression of this suite of inflammatory molecules.

Triethylene glycol flufenamate is an ester prodrug. This chemical modification is a common strategy to enhance the bioavailability of a parent drug. Esterification of the carboxylic acid group of flufenamic acid increases its lipophilicity, which can facilitate its passage across the lipid bilayers of cell membranes.

The triethylene glycol moiety itself may also influence cellular uptake. Polyethylene (B3416737) glycol (PEG) and related structures are known to affect the physicochemical properties of molecules, including solubility and interaction with cell membranes. mdpi.com Studies on other compounds have shown that conjugation with moieties like triethylene glycol can improve membrane permeation. mdpi.com Once inside the cell, the prodrug is designed to be cleaved, releasing the active flufenamic acid to exert its pharmacological effects. While direct studies on the uptake of this compound are limited, the principles of prodrug design suggest it is formulated for enhanced cellular absorption compared to the parent flufenamic acid. nih.gov

As a prodrug, the conversion of this compound to active flufenamic acid is a critical step. This conversion is achieved through hydrolytic cleavage of the ester bond, a reaction catalyzed by esterase enzymes present in biological fluids and tissues.

Studies on analogous ester prodrugs of NSAIDs, including flufenamic acid, demonstrate this principle effectively. researchgate.net These investigations show that while the ester prodrugs are relatively stable in aqueous buffer solutions at various pH levels, they undergo rapid hydrolysis in the presence of 80% human plasma and 10% rat liver homogenates. researchgate.net This enzymatic cleavage successfully releases the parent NSAID. researchgate.net For this compound, it is expected to follow the same pattern: remaining largely intact until it encounters the esterase-rich environment of plasma or tissues, where it is efficiently converted to flufenamic acid and triethylene glycol. Methods for the detection of triethylene glycol in plasma and urine have been developed, which could be used to confirm this cleavage in vivo. nih.gov

Table 3: Hydrolytic Stability of Analogous Ester Prodrugs in Biological Media

In Vivo Mechanistic Studies in Animal Models (Excluding Clinical Efficacy)

In vivo studies in animal models allow for the investigation of a compound's mechanism of action within a complex biological system. Research on fenamates provides direct evidence for the mechanisms observed in vitro.

A mouse air pouch model, which allows for the study of localized inflammation, has been used to demonstrate the in vivo activity of fenamates against the NLRP3 inflammasome. nih.gov In this model, injection of monosodium urate (MSU) crystals into the air pouch induces a robust inflammatory response that is dependent on the NLRP3 inflammasome. nih.gov Co-administration of flufenamic acid was shown to significantly inhibit the production of IL-1β in the pouch lavage fluid, confirming that the drug effectively targets this pathway in a living animal. nih.gov This provides strong in vivo evidence that the mechanism of action is reliant on the inhibition of the NLRP3 inflammasome, independent of its COX-inhibiting effects. nih.gov

Pharmacodynamic Responses Related to Molecular Target Engagement

While specific pharmacodynamic studies detailing the molecular target engagement of this compound are not extensively available, an understanding can be derived from analyzing its constituent components: Flufenamic Acid and Triethylene Glycol.

The parent compound, Flufenamic Acid, is a nonsteroidal anti-inflammatory drug (NSAID) known to have multiple sites of action. nih.gov Its primary mechanism involves the blockade of cyclo-oxygenase (COX), which reduces the synthesis of prostaglandins. nih.gov Beyond COX inhibition, Flufenamic Acid has been shown to inhibit non-selective cation conductances and Cl⁻ channels in various tissues. nih.gov Further mechanistic studies in rat colon have revealed its ability to modulate basolateral K+ conductances and inhibit the Na+-K+-ATPase pump. nih.gov In some instances, it has been observed to increase intracellular calcium concentration, which may contribute to its effect on K+ conductance. nih.gov

The Triethylene glycol (TEG) moiety, particularly its derivatives, has been investigated for novel pharmacological activities. Studies on derivatives like Triethylene glycol dimethacrylate (TD-10) and Tetraethylene glycol dimethacrylate (TD-11) have identified distinct molecular targets related to anti-cancer activity. frontiersin.orgnih.gov These derivatives have been shown to inhibit the canonical Wnt/β-catenin signaling pathway. frontiersin.orgnih.gov This inhibition leads to the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), such as Vimentin, matrix metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF). frontiersin.orgnih.gov Further molecular dynamics analyses have suggested that these TEG derivatives can act as direct inhibitors of the catalytic domains of MMP-2, MMP-7, and MMP-9. mdpi.comnih.gov They are also shown to target the stress chaperone mortalin. mdpi.comnih.gov

Table 1: Summary of Molecular Targets for Constituent Moieties This table is based on data for the parent compound Flufenamic Acid and derivatives of the Triethylene glycol moiety.

| Moiety | Molecular Target | Pharmacodynamic Response | Source |

| Flufenamic Acid | Cyclo-oxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |

| Non-selective cation channels | Inhibition of ion conductance | nih.gov | |

| Cl⁻ channels | Inhibition of chloride ion transport | nih.gov | |

| Basolateral K⁺ conductances | Modulation of potassium ion transport | nih.gov | |

| Na⁺-K⁺-ATPase | Inhibition of the sodium-potassium pump | nih.gov | |

| Triethylene Glycol Derivatives | Wnt/β-catenin pathway | Inhibition of signaling axis | frontiersin.orgnih.gov |

| MMP-2, MMP-7, MMP-9 | Inhibition of catalytic domain, downregulation | mdpi.comnih.gov | |

| VEGF | Downregulation | frontiersin.orgnih.gov | |

| Vimentin, Fibronectin | Downregulation, EMT reversal | mdpi.comnih.gov | |

| Mortalin | Downregulation at transcription/translation level | mdpi.comnih.gov |

Tissue Distribution and Localized Biotransformation in Animal Specimens

Specific studies detailing the tissue distribution and localized biotransformation of this compound in animal models are limited in the available literature. However, its metabolic fate can be predicted based on its chemical structure as an ester and the known metabolic pathways of its parent compounds.

As a mutual prodrug, this compound is expected to undergo hydrolysis, catalyzed by esterase enzymes present in plasma and various tissues, particularly the liver. researchgate.net This cleavage would release Flufenamic Acid and Triethylene glycol into the systemic circulation. researchgate.net The bioavailability and distribution of many drugs are subject to first-pass metabolism in the liver, where a significant portion of the substance may be metabolized before reaching the general circulation. google.com

The subsequent biotransformation would follow the individual pathways of the cleaved molecules. Triethylene glycol (TEG) is likely metabolized by alcohol dehydrogenase, similar to other glycols, which can lead to acidic metabolites. nih.gov The metabolism of a structurally related compound, triethylene glycol dimethyl ether (TEGDME), is believed to involve O-demethylation and oxidative cleavage of the ether bond, which could suggest potential pathways for TEG itself. europa.eu

The distribution of the Flufenamic Acid moiety would likely follow that of the parent drug. The distribution of other related compounds in animal tissues has been shown to be non-uniform, with the highest concentrations often found in the blood and liver. nih.gov The metabolism of Trichloroethylene, another compound extensively studied for its complex biotransformation, highlights the importance of both cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation pathways, which occur primarily in the liver but also in extrahepatic tissues. nih.gov These pathways illustrate the complex, multi-organ processing that metabolites can undergo. nih.gov

Investigation of Novel Pharmacological Activities (e.g., Anti-metastatic, Anti-angiogenic)

Recent preclinical research has focused on the novel pharmacological activities of the Triethylene glycol (TEG) moiety and its derivatives, revealing significant anti-metastatic and anti-angiogenic potential. frontiersin.orgnih.gov These activities are distinct from the classical anti-inflammatory effects of the flufenamic acid component.

In vitro and in vivo experiments using TEG and its derivatives, Triethyleneglycol dimethacrylate (TD-10) and Tetraethyleneglycol dimethacrylate (TD-11), demonstrated strong inhibition of cancer cell migration, invasion, and angiogenesis. frontiersin.orgnih.gov These phenotypes are critical for the process of cancer metastasis. frontiersin.org The anti-migratory effects were observed at non-toxic doses. frontiersin.orgnih.gov

The underlying mechanism for these activities involves the modulation of key signaling pathways. Research showed that the TEG derivatives inhibit the canonical Wnt/β-catenin axis. frontiersin.orgnih.gov This leads to the subsequent downregulation of proteins that promote the epithelial-mesenchymal transition (EMT), a key process in metastasis. frontiersin.orgnih.gov Specifically, a decrease in the expression of Vimentin, matrix metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF) was observed. frontiersin.orgnih.gov Molecular dynamics studies further revealed that these derivatives can directly inhibit the catalytic domain of MMP-2, MMP-7, and MMP-9. mdpi.comnih.gov Additionally, TD-11 was found to interact with the VEGFA dimer, potentially disrupting its function. mdpi.comnih.gov By targeting these pathways, TEG derivatives may reverse EMT signaling, as evidenced by an increase in extracellular matrix proteins like collagen IV and E-cadherin. mdpi.comnih.gov

Table 2: Summary of Investigated Anti-metastatic and Anti-angiogenic Activities of TEG and its Derivatives

| Activity | Experimental Model | Key Findings | Mechanism | Source |

| Anti-migration | In vitro cell migration assays (HUVEC cells) | Strong, dose-dependent inhibition of cell migration, stronger than the control drug Avastin at certain doses. | Downregulation of EMT-signaling proteins. | frontiersin.org |

| Anti-invasion | In vitro cell invasion assays | Significant inhibition of VEGF-induced cell invasion. | Inhibition of MMPs. | frontiersin.orgmdpi.com |

| Anti-angiogenesis | In vitro tube formation assay | Strong inhibition of endothelial cell tube formation. | Downregulation of VEGF; disruption of VEGFA. | frontiersin.orgmdpi.comnih.gov |

| EMT Reversal | In vitro molecular analysis in cancer cells | Decreased expression of Vimentin and Fibronectin; increased Collagen IV and E-cadherin. | Inhibition of Wnt/β-catenin axis; targeting of mortalin. | mdpi.comnih.gov |

Comparative Mechanistic Analysis with Parent Flufenamic Acid and Other Glycol Esters

A comparative analysis of this compound highlights a dual-action potential, combining the mechanisms of its parent compound, Flufenamic Acid, with the novel activities of the Triethylene glycol (TEG) moiety, while also sharing characteristics with other glycol esters used as prodrugs.

Flufenamic Acid's mechanism is primarily anti-inflammatory, centered on the non-selective inhibition of cyclo-oxygenase (COX) enzymes. nih.gov It also exhibits a complex interaction with various ion channels, including non-selective cation, chloride, and potassium channels, and inhibits the Na+-K+-ATPase. nih.gov These actions are characteristic of many NSAIDs and are responsible for both its therapeutic effects and some side effects.

In contrast, the TEG moiety contributes entirely different pharmacological activities. As detailed in preclinical studies, TEG and its derivatives possess anti-metastatic and anti-angiogenic properties. frontiersin.orgnih.gov Their mechanisms involve the inhibition of the Wnt/β-catenin pathway and the downregulation of key proteins in metastasis like MMPs and VEGF. frontiersin.orgmdpi.comnih.gov Therefore, the esterification of Flufenamic Acid with TEG creates a compound that could theoretically target both inflammation and cancer progression pathways simultaneously.

When compared to other glycol esters used in drug delivery, this compound fits the profile of a mutual prodrug. Studies on other NSAIDs conjugated with spacers like ethylene (B1197577) glycol show that the ester linkage is designed for stability at acidic pH (like in the stomach) but is susceptible to enzymatic hydrolysis in human plasma. researchgate.net This suggests that this compound is likely designed to be absorbed intact before releasing its two active components systemically, potentially reducing the gastric irritation associated with the free carboxylic acid group of Flufenamic Acid. researchgate.net

Molecular and Cellular Mechanisms of Action and Interaction

Target Identification and Validation

While the primary anti-inflammatory action of the active metabolite, flufenamic acid, is attributed to the inhibition of prostaglandin (B15479496) synthesis via COX enzymes, research has unveiled a broader spectrum of molecular targets.

One of the key alternative targets for flufenamic acid is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . By inhibiting the activation of NF-κB, flufenamic acid can reduce the transcription of pro-inflammatory cytokines and other inflammatory mediators. patsnap.com Another important molecular target includes peroxisome proliferator-activated receptors (PPARs) , which are nuclear hormone receptors involved in regulating inflammation and metabolism. patsnap.com Flufenamic acid has been shown to activate PPARs, which may contribute to its anti-inflammatory effects. patsnap.com

Furthermore, flufenamic acid has been identified as an inhibitor of aldo-keto reductase 1C3 (AKR1C3) , an enzyme implicated in the biosynthesis of androgens and considered a target in prostate cancer. Additionally, meclofenamic acid, a structurally related fenamate, has been shown to inhibit fatty acid amide hydrolase (FAAH) , an enzyme responsible for the degradation of endocannabinoids. nih.gov This suggests that fenamates, in general, may have a broader interaction with the endocannabinoid system. nih.gov

Table 1: Identified Molecular Targets of Flufenamic Acid Beyond COX Enzymes

| Target | Function | Implication of Interaction |

|---|---|---|

| NF-κB | Transcription factor regulating pro-inflammatory gene expression. | Inhibition leads to reduced production of inflammatory cytokines. patsnap.com |

| PPARs | Nuclear receptors involved in the regulation of inflammation and metabolism. | Activation contributes to anti-inflammatory effects. patsnap.com |

| AKR1C3 | Enzyme in androgen biosynthesis. | Inhibition suggests potential applications in hormone-dependent conditions. |

| FAAH | Enzyme that degrades endocannabinoids. | Inhibition by related fenamates suggests a potential role in modulating the endocannabinoid system. nih.gov |

Flufenamic acid is a recognized modulator of various ion channels, an action that is independent of its COX-inhibitory effects and contributes to its analgesic and anti-inflammatory properties. It has been shown to affect a wide array of ion channels, including:

Calcium (Ca2+) channels

Potassium (K+) channels

Sodium (Na+) channels

Chloride (Cl-) channels

Non-selective cation channels

By modulating these channels, flufenamic acid can influence cellular excitability and signaling pathways that are crucial in pain sensation and inflammatory responses. For instance, its interaction with calcium channels can alter intracellular calcium homeostasis, a key factor in numerous cellular processes, including inflammation.

Exposure to compounds structurally related to triethylene glycol flufenamate (B1227613) has been shown to modulate the expression of various genes and the synthesis of proteins involved in inflammation and cellular stress responses. For instance, meclofenamate, another member of the fenamate class, has been demonstrated to suppress the gene expression of MUC5AC mucin. nih.gov This effect is achieved by regulating the NF-κB signaling pathway in human pulmonary mucoepidermoid cells. nih.gov

The triethylene glycol moiety of the compound may also contribute to its biological activity. Studies on triethylene glycol dimethacrylate (TEGDMA), a related compound, have shown that it can induce a cellular response at the transcriptional level, particularly in relation to oxidative stress. The predominant biological processes affected include:

Oxidative stress

Cellular growth and proliferation

Cell death

Gene expression

DNA replication and repair

In human fibroblasts, exposure to TEGDMA led to the upregulation of genes such as GEM, KLHL24, DDIT4, TGIF, DUSP5, and ATF3, which are all associated with the regulation of cell structure, stress response, and proliferation. Conversely, TXNIP, a gene product that regulates cellular redox balance, was the most significantly downregulated transcript. These findings suggest that the cellular response to such compounds involves a coordinated induction of genes that protect against oxidative damage.

Prodrug Activation Mechanisms

Triethylene glycol flufenamate is an ester prodrug, meaning it is an inactive or less active precursor that is metabolized into the active therapeutic agent, flufenamic acid, within the body. This bioactivation is a critical step for its pharmacological activity.

The primary mechanism for the activation of this compound is through enzymatic hydrolysis of its ester bond. This process is catalyzed by a class of enzymes known as esterases , which are widely distributed throughout the body. Esterases cleave the ester linkage, releasing the active flufenamic acid and triethylene glycol.

Ester prodrugs are commonly designed to enhance the oral bioavailability of drugs. nih.gov Following absorption, they are typically hydrolyzed to their active carboxylic acid form. nih.gov This enzymatic conversion can occur in various tissues and biological fluids, including the liver, intestines, and plasma. The reactivity of aminocarbonyloxymethyl esters of flufenamic acid has been assessed in pH 7.4 buffer and 80% human plasma, indicating that hydrolysis occurs under physiological conditions. nih.gov

The specific hydrolases responsible for the bioactivation of this compound are primarily carboxylesterases (CES) . In humans, two major carboxylesterases, hCE1 and hCE2 , play a significant role in drug metabolism. nih.gov

hCE1 is predominantly expressed in the liver. nih.gov

hCE2 is found in high levels in the intestine. nih.gov

Both intestinal and hepatic carboxylesterases are likely involved in the hydrolysis of this compound. nih.gov Studies on mycophenolate mofetil, another ester prodrug, have shown that both CES1 and CES2 contribute to its hydrolysis, with CES1 exhibiting higher catalytic efficiency. nih.gov It is highly probable that these same enzymes are key to the activation of this compound, with the liver playing a major role in its conversion to the active flufenamic acid. nih.gov

Influence of Chemical Structure on Hydrolysis Kinetics and Metabolite Formation

The core vulnerability of the molecule is the ester linkage. nih.gov Studies on other ester prodrugs of flufenamic acid demonstrate that they are hydrolyzed to release the parent drug. nih.gov For instance, aminocarbonyloxymethyl esters of flufenamic acid undergo quantitative hydrolysis to flufenamic acid in both non-enzymatic and enzymatic conditions, such as in human plasma. nih.gov This suggests that this compound would similarly be cleaved to release flufenamic acid and triethylene glycol.

Once liberated, the metabolites follow their own metabolic pathways.

Triethylene glycol (TEG): In vivo studies in rats have shown that a significant portion of orally administered TEG is excreted unchanged in the urine. nih.gov The metabolism of related compounds, such as triethylene glycol methyl ether (TEGME), involves the oxidation of the terminal hydroxyl group to form an acid metabolite. nih.gov There is also evidence of ether group cleavage, which produces smaller molecules. nih.gov Oxidative degradation of TEG can also occur, particularly at higher temperatures, yielding products such as monoethylene glycol (MEG), diethylene glycol (DEG), formic acid, and acetic acid. ntnu.nontnu.no

Flufenamic Acid: As a well-known nonsteroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.comwikipedia.org

The chemical structure, specifically the ester bond, is the key determinant for the initial hydrolysis and subsequent formation of these distinct metabolites.

Table 1: Potential Metabolites of this compound

| Parent Compound | Expected Primary Metabolites | Further Metabolic/Degradation Products |

|---|

Cellular Responses and Pathways

Direct research on the cellular responses to this compound is limited. However, extensive studies on derivatives of triethylene glycol, specifically triethylene glycol dimethacrylate (TD-10) and tetraethylene glycol dimethacrylate (TD-11), provide significant insights into the potential biological activities. nih.govnih.govbwise.kr These derivatives have demonstrated notable effects on key cellular pathways involved in cancer progression. nih.govnih.gov

Impact on Cell Migration, Invasion, and Angiogenesis in Research Models

Research has shown that triethylene glycol derivatives possess anti-metastatic and anti-angiogenic properties. nih.govnih.gov In various cancer cell models, these compounds have been observed to inhibit critical processes that lead to the spread of tumors.

Cell Migration and Invasion: In vitro experiments, such as wound scratch and Matrigel invasion assays, have demonstrated that triethylene glycol derivatives can significantly delay and inhibit the migration and invasion of cancer cells. nih.govresearchgate.net

Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth, is also targeted. The derivatives have been found to downregulate Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. nih.govnih.gov

MMP Inhibition: Molecular dynamics analysis and biochemical evidence show that these derivatives can act as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9. nih.govnih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cell invasion. nih.gov By binding to the catalytic domains of these MMPs, the derivatives inhibit their function. nih.govnih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) Signaling

The Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness. nih.gov Studies have revealed that triethylene glycol derivatives can endorse a reversal of EMT signaling. nih.govnih.gov This is achieved through the modulation of key protein expressions associated with the EMT process.

Treatment with these derivatives leads to:

Decreased expression of mesenchymal markers: A notable reduction in proteins such as vimentin and fibronectin is observed. nih.govnih.gov

Increased expression of epithelial markers: Conversely, there is an increase in proteins like collagen IV and E-cadherin, which are characteristic of stationary epithelial cells. nih.govnih.gov

This shift in protein expression signifies a reversion from a migratory, mesenchymal state to a more stable, epithelial state, thereby inhibiting the metastatic potential of cancer cells. nih.gov

Effects on Stress Chaperones and Extracellular Matrix Proteins

The cellular effects of triethylene glycol derivatives extend to the regulation of stress chaperones and the composition of the extracellular matrix (ECM). nih.govnih.gov

Stress Chaperones: Molecular analyses have identified the stress chaperone mortalin as a target for triethylene glycol derivatives. nih.govnih.gov These compounds have been shown to downregulate mortalin at both the transcription and translational levels. nih.govnih.gov Mortalin is a key regulator of EMT, and its inhibition contributes to the anti-metastatic effects observed. nih.gov In other contexts, TEG has been shown to increase the abundance of stress-response proteins like DnaK and GroL in bacteria. nih.govplos.org

Table 2: Effects of Triethylene Glycol Derivatives on Cellular Markers

| Cellular Process | Key Proteins/Markers | Observed Effect | Reference |

|---|---|---|---|

| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Downregulation | nih.gov, nih.gov |

| Invasion | Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition/Downregulation | nih.gov, nih.gov |

| EMT | Vimentin, Fibronectin (Mesenchymal) | Downregulation | nih.gov, nih.gov |

| EMT | E-cadherin, Collagen IV (Epithelial) | Upregulation | nih.gov, nih.gov |

Pharmacokinetic and Biotransformation Pathways Pre Clinical

Absorption and Distribution Studies in Research Animal Models

Pre-clinical studies in animal models are essential to characterize the absorption and distribution of new chemical entities. While specific data on triethylene glycol flufenamate (B1227613) is limited, the behavior of similar ester prodrugs of NSAIDs provides a framework for its expected pharmacokinetic profile.

The gastrointestinal absorption of ester prodrugs like triethylene glycol flufenamate is generally enhanced compared to the parent carboxylic acid drug. This is primarily due to an increase in lipophilicity, which facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract. The esterification of flufenamic acid with triethylene glycol masks the polar carboxylic acid group, thereby increasing its ability to partition into the lipid bilayers of enterocytes.

Prodrugs of NSAIDs are often designed to improve bioavailability by altering their physicochemical properties, such as lipophilicity. For instance, ester prodrugs of other NSAIDs have demonstrated improved absorption characteristics. It is hypothesized that the increased carbon chain length and the presence of ether linkages in the triethylene glycol moiety would make the prodrug more stable in the acidic environment of the stomach, allowing it to reach the more absorptive regions of the small intestine intact.

Following absorption, the distribution of this compound to target tissues is influenced by its physicochemical properties and its susceptibility to hydrolysis in the bloodstream and various tissues. The prodrug itself is expected to distribute into tissues, where it can then be hydrolyzed to release the active flufenamic acid. The intended sites of action for an anti-inflammatory drug are typically inflamed tissues. The enhanced permeability and retention (EPR) effect, often associated with nanoparticle drug delivery, suggests that molecules of a certain size can accumulate in tissues with leaky vasculature, such as tumors or inflamed areas. mdpi.com While not a nanoparticle, the size and properties of the triethylene glycol moiety might influence its passive accumulation in such tissues.

The distribution would likely be widespread, with potential for accumulation in fatty tissues due to the lipophilic nature of the ester. The subsequent release of flufenamic acid would then exert its therapeutic effect locally.

The triethylene glycol (TEG) moiety plays a crucial role in the pharmacokinetic profile of the flufenamate ester. Glycols, in general, are known to act as permeation enhancers. nih.gov The TEG chain is hydrophilic, yet its esterification with the lipophilic flufenamic acid creates an amphiphilic molecule. This balance of hydrophilic and lipophilic properties can facilitate its passage through both aqueous and lipid environments.

The TEG moiety can increase the aqueous solubility of the compound compared to a simple alkyl ester, which can prevent precipitation in the gastrointestinal lumen and ensure a higher concentration gradient for absorption. Furthermore, glycols can influence the fluidity of biological membranes, which may further enhance the permeability of the drug. nih.gov The use of TEG in drug formulations has been shown to improve the solubility and dissolution rate of poorly soluble drugs, which is a key factor in enhancing oral bioavailability. nih.gov The properties of TEG suggest it can act as a solubilizer, enhancing absorption. google.com

Table 1: Physicochemical Properties and their Influence on Bioavailability

| Property | Influence of Triethylene Glycol Moiety | Expected Impact on Bioavailability |

|---|---|---|

| Lipophilicity | Increased by esterification, balanced by hydrophilic TEG chain. | Enhanced passive diffusion across GI tract. |

| Solubility | Potentially increased aqueous solubility compared to highly lipophilic esters. | Improved dissolution and higher concentration for absorption. |

| Permeability | Glycol moiety may act as a permeation enhancer. | Increased flux across biological membranes. |

| Stability | Ester linkage may protect the active drug in the stomach. | Increased delivery of intact drug to the small intestine. |

Metabolic Fate and Biotransformation

The biotransformation of this compound is expected to involve the hydrolysis of the ester bond to release flufenamic acid and triethylene glycol, followed by the further metabolism of these individual components.

The primary metabolites of this compound are anticipated to be flufenamic acid and triethylene glycol. Flufenamic acid itself is known to undergo further metabolism, including hydroxylation and glucuronidation. Therefore, hydroxylated derivatives of flufenamic acid and flufenamic acid glucuronide are expected to be found in circulation and excreta.

Triethylene glycol is metabolized by alcohol dehydrogenase to acidic products. nih.govatamanchemicals.com In humans, the breakdown products of a triethylene glycol poly(ortho ester) polymer were found to include triethylene glycol, propionic acid, and glycolic acid. fda.gov Therefore, these acidic metabolites of TEG are also potential breakdown products of this compound.

Table 2: Expected Metabolites of this compound

| Parent Compound | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| This compound | Flufenamic Acid | Hydroxylated Flufenamic Acid |

| Triethylene Glycol | Flufenamic Acid Glucuronide |

The metabolic conversion of this compound to its active form, flufenamic acid, is primarily mediated by esterases. These enzymes are ubiquitous in the body, found in the plasma, liver, and other tissues. The hydrolysis of the ester bond by these enzymes is a common pathway for the activation of ester prodrugs. semanticscholar.org

Once released, flufenamic acid is a substrate for cytochrome P450 (CYP) enzymes, which are responsible for its hydroxylation. Various CYP isoforms may be involved in this process. Following hydroxylation, the resulting metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide conjugate, which is then readily excreted.

The triethylene glycol moiety is metabolized by alcohol dehydrogenase. nih.govatamanchemicals.com This enzyme initiates the oxidation of the terminal alcohol groups of TEG, leading to the formation of acidic metabolites.

Table 3: Key Enzymes in the Metabolism of this compound

| Metabolic Step | Enzyme Class | Specific Enzymes (Examples) | Resulting Product |

|---|---|---|---|

| Ester Hydrolysis | Esterases | Carboxylesterases | Flufenamic Acid + Triethylene Glycol |

| Flufenamic Acid Oxidation | Cytochrome P450 | CYP isoforms | Hydroxylated Flufenamic Acid |

| Flufenamic Acid Conjugation | UDP-glucuronosyltransferases | UGT isoforms | Flufenamic Acid Glucuronide |

| Triethylene Glycol Oxidation | Alcohol Dehydrogenase | ADH | Acidic Metabolites |

Structure Activity Relationship Sar and Computational Chemistry

Structure-Activity Relationship of Triethylene Glycol Flufenamate (B1227613) and Analogs

The biological activity of Triethylene glycol flufenamate, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, is intrinsically linked to its chemical structure. The relationship between its structure and activity is primarily understood by examining the contributions of the flufenamate core, the triethylene glycol linker, and the stereochemical nature of the molecule.

This compound is an ester derivative of flufenamic acid. The esterification of the carboxylic acid group of flufenamic acid is a key modification that transforms the parent drug into a prodrug. This chemical alteration significantly impacts the compound's physicochemical properties and its pharmacological profile. The primary purpose of this modification is often to mitigate the gastrointestinal side effects associated with the free carboxylic acid group of many NSAIDs. nih.gov

The hydrolysis of the ester bond is a critical step for the release of the active flufenamic acid. The rate of this hydrolysis can be influenced by the nature of the ester group. While specific studies on the triethylene glycol ester are not abundant, research on other flufenamic acid esters indicates that the electronic and steric properties of the alcohol moiety play a crucial role in the rate of hydrolysis. vu.nl It is understood that certain serum constituents, such as esterases, can catalyze this hydrolysis. vu.nl

Furthermore, modifications to the flufenamate core itself can significantly alter its activity. For instance, derivatization of the carboxylate moiety in fenamic acids into amides has been shown to convert nonselective COX inhibitors into potent and selective COX-2 inhibitors. nih.gov This highlights the sensitivity of the drug's activity to changes in the substitution pattern around the anthranilic acid scaffold.

A study on hydrophobic derivatives of flufenamic acid, which were formulated into nanoprodrugs, demonstrated that these modifications could lead to potent anticancer agents against glioma cells. nih.gov The activity of these prodrugs is dependent on their enzymatic activation. researchgate.net

| Compound/Analog | Modification | Impact on Activity/Hydrolysis |

| Flufenamic Acid | Parent Drug | Active NSAID, potential for GI side effects due to free carboxylic acid. nih.gov |

| Flufenamic Acid Esters | Esterification of carboxylic acid | Prodrug form, hydrolysis required for activity, rate influenced by ester group's properties. vu.nl |

| Flufenamic Acid Amides | Amidation of carboxylic acid | Can shift selectivity towards COX-2 inhibition. nih.gov |

| Hydrophobic Flufenamic Acid Derivatives | Esterification with hydrophobic moieties | Can form stable nanoprodrugs with potential for different therapeutic applications (e.g., anticancer). nih.gov |

The triethylene glycol moiety in this compound serves as a linker and plays a significant role in determining the prodrug's properties. Polyethylene (B3416737) glycol (PEG) chains, of which triethylene glycol is a short example, are widely used in drug delivery to enhance the aqueous solubility of hydrophobic drugs and prolong circulation time. nih.gov

The length of the glycol chain can influence the pharmacokinetic properties of the resulting conjugate. While extensive research on varying glycol chain lengths specifically for flufenamate is limited, general principles of PEGylation suggest that longer chains can lead to increased hydrodynamic radius, which in turn can reduce renal clearance and prolong the drug's half-life in the body. nih.gov The triethylene glycol linker is a relatively short chain, which may provide a balance between increased solubility and efficient hydrolysis to release the active drug.

Branching of the linker can also impact the properties of the prodrug. Branched linkers can offer a higher drug load, meaning more drug molecules can be attached to a single carrier molecule. nih.gov In the case of this compound, the linear triethylene glycol chain is a simple linker designed to create a readily hydrolyzable ester prodrug.

| Linker Property | General Impact on Prodrug Properties |

| Increased Chain Length | Enhanced aqueous solubility, prolonged circulation time, potentially slower hydrolysis. nih.gov |

| Branching | Potential for higher drug loading. nih.gov |

| Hydrophilicity (of glycol) | Improved water solubility of the conjugate. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. mhmedical.comnih.gov Chiral drugs can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. biomedgrid.combiomedgrid.com

For many NSAIDs, particularly those of the 2-arylpropionic acid class (e.g., ibuprofen), one enantiomer (the S-enantiomer) is significantly more active than the other. biomedgrid.com Although flufenamic acid belongs to the fenamate class, which does not have a chiral center in the parent molecule, the principle that stereoisomers can have different biological activities is a fundamental concept in medicinal chemistry. biomedgrid.combiomedgrid.com Any structural modifications to this compound that introduce chirality would necessitate an investigation into the relative activities of the resulting stereoisomers. nih.gov

Computational Modeling and Molecular Dynamics

Computational methods are powerful tools for understanding the behavior of molecules like this compound at an atomic level. These techniques can predict how the molecule interacts with its biological targets and its likely conformations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.orgisfcppharmaspire.com For this compound, the primary target of its active metabolite, flufenamic acid, is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.govmdpi.com

Docking studies of flufenamic acid and its analogs with COX enzymes can reveal key interactions that are responsible for its inhibitory activity. nih.gov These studies often show that the carboxylate group of the NSAID forms important hydrogen bonds with residues in the active site of the enzyme, such as Arginine 120 and Tyrosine 355. isfcppharmaspire.comnih.gov The trifluoromethylphenyl group of flufenamic acid typically binds in a hydrophobic pocket of the enzyme.

For the prodrug this compound, docking studies would likely predict a different binding mode compared to flufenamic acid, as the bulky and more flexible triethylene glycol ester group would sterically hinder its entry into the narrow active site channel of the COX enzymes in the same orientation as the parent drug. This underscores the necessity of hydrolysis for the drug's primary anti-inflammatory activity.

| Enzyme | Key Interacting Residues (for Fenamates) | Predicted Interaction with this compound (Prodrug) |

| COX-1 | Arginine, Tyrosine | Steric hindrance from the triethylene glycol chain likely prevents optimal binding. |

| COX-2 | Arginine, Tyrosine, Valine | Steric hindrance from the triethylene glycol chain likely prevents optimal binding. |

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a drug molecule is critical for its biological activity as it dictates how well it can fit into the binding site of its target. researchgate.net

For flufenamic acid, and other fenamates, conformational flexibility arises from the rotation around the N-C bond connecting the two phenyl rings. researchgate.netnih.gov The relative orientation of these rings is a key determinant of the molecule's shape. The stability of different conformers can be predicted using computational methods, and these predictions can be correlated with experimental data. mdpi.com

The addition of the flexible triethylene glycol chain to the flufenamic acid core introduces many more rotatable bonds, significantly increasing the conformational complexity of this compound. Computational methods, such as molecular dynamics simulations, can be used to explore the vast conformational space of this molecule and identify low-energy, stable conformations. nih.gov These studies can also provide insights into the stability of the ester bond to hydrolysis under different conditions.

Studies on flufenamic acid have shown that it can exist in multiple polymorphic forms, which are different crystalline structures of the same compound. ucl.ac.uknih.gov The stability of these polymorphs can be influenced by factors such as temperature and the presence of excipients. mdpi.comresearchgate.net While specific stability predictions for this compound are not widely available, the inherent properties of the flufenamic acid scaffold suggest that the prodrug's solid-state properties and stability could also be complex.

Simulations of Prodrug Activation and Esterase Interactions

The bioconversion of this compound, an ester prodrug, into its active form, flufenamic acid, is a critical step for its therapeutic action. This activation is primarily mediated by esterase enzymes, particularly human carboxylesterases (hCEs), which are abundant in the liver, intestines, and plasma. nih.govmdpi.comnih.gov Computational simulations, such as molecular docking and molecular dynamics (MD), are invaluable tools for elucidating the intricate interactions between the prodrug and these enzymes at an atomic level. nih.goviucc.ac.ilnih.gov

Molecular Docking Studies:

Molecular docking simulations predict the preferred orientation of this compound within the active site of esterases like hCE1 and hCE2. nih.gov The active site of these enzymes contains a catalytic triad, typically composed of serine, histidine, and a glutamic or aspartic acid residue, which is essential for the hydrolysis of the ester bond. nih.gov Docking studies for analogous NSAID ester prodrugs reveal that the prodrug molecule positions itself in a way that its ester linkage is accessible to the nucleophilic serine residue of the catalytic triad. nih.gov The orientation is stabilized by a network of hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. For this compound, the triethylene glycol chain is expected to influence its positioning and affinity within the binding pocket.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the prodrug-enzyme complex, revealing the conformational changes and stability of the interactions over time. nih.govnih.gov These simulations can model the entire process of prodrug binding, the nucleophilic attack by the serine residue on the ester's carbonyl carbon, and the subsequent release of flufenamic acid and the triethylene glycol moiety. nih.gov The flexibility of the triethylene glycol chain likely plays a significant role in how the prodrug orients itself for optimal catalytic activity. Studies on similar ester prodrugs have shown that the length and nature of the spacer can affect the rate of hydrolysis. mdpi.com For instance, a propylene (B89431) glycol spacer has been observed to lead to a higher rate of enzymatic hydrolysis compared to an ethylene (B1197577) glycol spacer in certain NSAID prodrugs. mdpi.com

The key steps in the simulated enzymatic hydrolysis are:

Binding: The prodrug docks into the enzyme's active site.

Nucleophilic Attack: The hydroxyl group of the catalytic serine attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A transient, unstable intermediate is formed.

Acyl-Enzyme Complex Formation: The bond between the carbonyl carbon and the glycol oxygen breaks, releasing the triethylene glycol moiety and forming an acyl-enzyme intermediate.

Hydrolysis and Release: A water molecule hydrolyzes the acyl-enzyme complex, releasing flufenamic acid and regenerating the active enzyme.

The energy barriers and reaction rates for each of these steps can be calculated using combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, providing a comprehensive understanding of the activation process. nih.govnih.gov

Below is an interactive table summarizing the key interactions and computational parameters relevant to the simulation of this compound activation.

| Computational Method | Key Focus | Important Parameters | Expected Findings for this compound |

| Molecular Docking | Binding pose and affinity | Binding energy, hydrogen bonds, hydrophobic interactions | Favorable binding within the esterase active site, with the ester group near the catalytic triad. |

| Molecular Dynamics | Stability of the complex | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF) | Stable binding of the prodrug, with flexibility in the glycol chain. |

| QM/MM Simulations | Reaction mechanism | Activation energy barriers, reaction rates | Determination of the rate-limiting step in the hydrolysis reaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound and its potential analogs, QSAR can be employed to design new prodrugs with optimized properties, such as enhanced enzymatic hydrolysis rates, improved bioavailability, and reduced toxicity. researchgate.netresearchgate.net

A QSAR model is developed by first creating a dataset of structurally related compounds with their corresponding biological activities (e.g., rate of hydrolysis by a specific esterase). Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. These influence how the prodrug interacts with the polar environment of the enzyme's active site.

Steric Descriptors: Molecular volume, surface area, shape indices. These relate to how well the prodrug fits into the binding pocket of the esterase.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient). This is crucial for membrane permeability and interaction with hydrophobic pockets in the enzyme.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

For the optimization of this compound analogs, a hypothetical QSAR study might explore modifications to both the flufenamic acid moiety and the triethylene glycol chain. For example, substituents could be added to the aromatic rings of flufenamic acid, or the length and composition of the glycol spacer could be altered.

The resulting QSAR model could be represented by an equation such as:

log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This equation would allow researchers to predict the activity of newly designed, unsynthesized analogs. The goal would be to identify modifications that are predicted to increase the desired activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of the spacer to a certain point enhances the rate of hydrolysis, while further increases lead to a decrease in activity due to poor solubility.

The table below illustrates the types of descriptors and their potential influence on the activity of this compound analogs in a QSAR study.

| Descriptor Type | Example Descriptor | Potential Influence on Prodrug Activity |

| Electronic | Partial charge on carbonyl carbon | A more positive charge could enhance the nucleophilic attack by serine. |

| Steric | Molecular Volume | The size of the prodrug must be optimal to fit within the enzyme's active site. |

| Hydrophobic | LogP | Affects both cell membrane permeability and binding to hydrophobic regions of the enzyme. |

| Topological | Branching Index of spacer | Increased branching in the glycol chain could hinder binding and reduce the hydrolysis rate. |

Through iterative cycles of QSAR modeling, synthesis, and experimental testing, novel prodrugs based on the this compound scaffold can be rationally designed with superior therapeutic profiles.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Quantification in Research Samples

Chromatographic methods are essential for separating and quantifying Triethylene glycol flufenamate (B1227613) and its potential metabolites in complex biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

LC-MS/MS is a powerful and highly sensitive technique for the quantification of drugs and their metabolites in biological matrices such as plasma, serum, and urine. A method for Triethylene glycol flufenamate would likely involve protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte and its metabolites.

Given its ester structure, this compound would likely undergo hydrolysis in vivo, yielding flufenamic acid and triethylene glycol. Therefore, an LC-MS/MS method would need to be developed to simultaneously quantify the parent compound, flufenamic acid, and potentially conjugated metabolites. A reversed-phase C18 column would be suitable for separation, with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous component with a modifier such as formic acid to enhance ionization.

Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions would be identified for this compound, flufenamic acid, and any identified metabolites to ensure accurate quantification.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a suitable technique for the analysis of volatile and semi-volatile metabolites. While specific volatile metabolites of this compound are not documented, this method would be applicable to identify and quantify degradation products or metabolites of the triethylene glycol moiety. For instance, triethylene glycol itself can be analyzed using GC-MS following derivatization to increase its volatility and thermal stability nih.govtandfonline.comresearchgate.net. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (TMS) derivatives nih.gov.

The analysis would involve extraction of the metabolites from the biological matrix, derivatization, and injection into the GC-MS system. A capillary column, such as a DB-5ms, would be used for separation. The mass spectrometer would be operated in full-scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of known compounds. The analytical range for glycols like triethylene glycol in biological samples has been established in the low µg/mL range nih.govtandfonline.com.

High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Product Analysis in Forced Degradation Studies

HPTLC is a valuable tool for stability-indicating assays and the analysis of degradation products. Forced degradation studies are crucial to understand the stability of a drug substance under various stress conditions. While no specific HPTLC studies on this compound exist, extensive research on its parent compound, flufenamic acid, provides a strong framework mdpi.comresearchgate.net.

A stability-indicating HPTLC method for flufenamic acid has been developed using an eco-friendly mobile phase of ethanol and water mdpi.comresearchgate.net. Detection is typically carried out densitometrically at the wavelength of maximum absorbance, which for flufenamic acid is around 290 nm mdpi.comresearchgate.net. This method has been shown to effectively separate flufenamic acid from its degradation products formed under acidic, alkaline, oxidative, and thermal stress conditions mdpi.com. It is anticipated that this compound would exhibit similar chromophoric properties, allowing for the application of a comparable HPTLC method.

Table 2: Forced Degradation of Flufenamic Acid using HPTLC

| Stress Condition | % Degradation of Flufenamic Acid | Rf of Flufenamic Acid | Rf of Degradation Product(s) |

|---|---|---|---|

| Acid Hydrolysis (0.1 M HCl) | 12.65% | 0.71 | Multiple peaks observed |

| Base Hydrolysis (0.1 M NaOH) | Not significant | 0.70 | Not significant |

| Oxidative (30% H2O2) | Not significant | 0.71 | Not significant |

| Thermal (60°C) | Not significant | 0.71 | Not significant |

Data adapted from a study on Flufenamic Acid mdpi.com.

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques are fundamental for determining the concentration of this compound in solutions and for studying its interactions with other molecules.

UV-Vis Spectroscopy for Concentration Determination in Research Solutions

UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of chromophoric compounds in solution, based on the Beer-Lambert law longdom.orgej-eng.orgwikipedia.org. The flufenamic acid moiety of this compound contains aromatic rings, which are strong chromophores that absorb UV radiation aai.solutions. The wavelength of maximum absorbance (λmax) for flufenamic acid is in the UV range, and it is expected that this compound would have a similar λmax.

To determine the concentration of this compound in a research solution, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This technique is particularly useful for in vitro studies and for quality control of research solutions.

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of drugs to proteins, such as human serum albumin (HSA), which can significantly affect their pharmacokinetic properties mdpi.comnih.govmdpi.comnih.govlboro.ac.uk. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon binding of a ligand mdpi.comnih.gov.

Studies on flufenamic acid have shown that it can quench the intrinsic fluorescence of HSA, indicating binding to the protein. This interaction can be characterized by determining the binding constant and the number of binding sites. By exciting the protein at a specific wavelength (e.g., 280 nm or 295 nm) and monitoring the decrease in fluorescence intensity at the emission maximum as a function of the concentration of this compound, the binding parameters can be calculated using the Stern-Volmer equation. Such studies are crucial for understanding the potential distribution and bioavailability of the compound in vivo.

In Vitro Stability and Degradation Profiling for Research Purposes

The in vitro stability of this compound, an ester formed from flufenamic acid and triethylene glycol, is a critical parameter in research settings for understanding its chemical behavior and potential degradation pathways. This section explores the advanced analytical methodologies used to investigate its stability, focusing on forced degradation studies and the kinetics of its primary degradation reactions.

Forced Degradation Studies to Identify Degradation Pathways and Products under Research Conditions

Forced degradation, or stress testing, is a fundamental research tool used to predict the likely degradation products of a substance under exaggerated storage or environmental conditions. Although specific forced degradation studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on the closely related compound, etofenamate, which is the diethylene glycol ester of flufenamic acid. The primary degradation pathway for these fenamate esters is the hydrolysis of the ester bond.

In controlled research environments, forced degradation of etofenamate has been performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The principal degradation products identified arise from the cleavage of the ester linkage.

Under acidic and basic hydrolysis , the primary degradation products are flufenamic acid and the corresponding glycol (in the case of this compound, this would be triethylene glycol). A study on etofenamate subjected to acid and base hydrolysis confirmed the formation of flufenamic acid. nih.gov

Oxidative degradation can also be investigated using reagents such as hydrogen peroxide. While flufenamic acid itself has shown considerable stability under oxidative conditions, the ester derivative may exhibit different susceptibility. uobaghdad.edu.iq

The following table summarizes the expected degradation products of this compound based on the known degradation of etofenamate.

| Stress Condition | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|

| Acidic Hydrolysis | Cleavage of the ester bond | Flufenamic Acid, Triethylene Glycol |

| Basic Hydrolysis | Cleavage of the ester bond | Flufenamic Acid, Triethylene Glycol |

| Oxidative Conditions | Oxidation of the molecule | Potential oxidized derivatives of the parent molecule or its hydrolysis products |

| Thermal Stress | Thermal decomposition | Decomposition products of the ester |

| Photolytic Stress | Photodegradation | Photodegradation products |

This table is based on findings from forced degradation studies of the related compound, etofenamate.

Kinetic Studies of Hydrolysis and Oxidative Degradation in Controlled Research Environments

Hydrolysis Kinetics: The hydrolysis of esters, such as this compound, is anticipated to follow pseudo-first-order kinetics in aqueous solutions, where the concentration of water is in large excess and considered constant. The rate of hydrolysis is highly dependent on the pH of the solution.